2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine is a heterocyclic compound that belongs to the class of triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Medicine: The compound’s biological activity has been explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to alterations in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine can be compared with other similar compounds, such as:
- 2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 2-[(4-Methoxybenzyl)sulfanyl]-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
These compounds share the pyrido[1,2-a][1,3,5]triazin-4-imine core structure but differ in their substituents, which can significantly influence their chemical properties and applications. The unique features of this compound, such as its specific substituents and reactivity, make it distinct from its analogs .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
2-methylpyrido[1,2-a][1,3,5]triazin-4-imine |
InChI |
InChI=1S/C8H8N4/c1-6-10-7-4-2-3-5-12(7)8(9)11-6/h2-5,9H,1H3 |
InChI Key |
MKAHVHYOQHPMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)N2C=CC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.